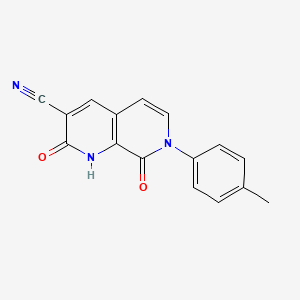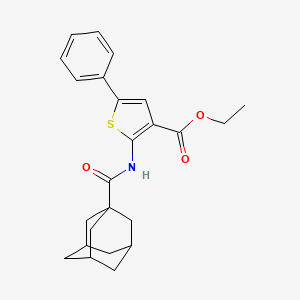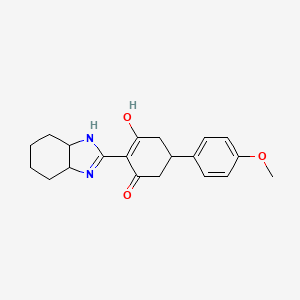![molecular formula C22H18F2N4O2 B11188511 9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188511.png)
9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with difluorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring and subsequent substitution with difluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and fluorinated aromatic compounds. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form various fused ring systems, which can be useful in the synthesis of novel heterocyclic compounds.
Scientific Research Applications
9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Probes: It can be used as a fluorescent probe for the detection of metal ions, such as Fe3+, in biological and environmental samples.
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its role as a fluorescent probe involves the coordination with metal ions, leading to changes in its fluorescence properties, which can be detected and measured.
Comparison with Similar Compounds
Similar compounds to 9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives, such as:
[1,2,4]triazolo[4,3-b]quinazolines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
[1,2,4]triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring instead of a quinazoline ring, which can result in different pharmacological activities.
[1,2,4]triazolo[5,1-b]quinazolines with different substituents: Variations in the substituents on the aromatic rings can significantly impact the compound’s reactivity, stability, and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H18F2N4O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H18F2N4O2/c1-30-17-4-2-12(3-5-17)13-8-18-20(19(29)9-13)21(28-22(27-18)25-11-26-28)14-6-15(23)10-16(24)7-14/h2-7,10-11,13,21H,8-9H2,1H3,(H,25,26,27) |
InChI Key |
DIDFJVQPFNEISS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC(=CC(=C5)F)F)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11188442.png)
![4-chloro-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11188444.png)
![2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11188457.png)
![Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11188462.png)
![5-(2-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188483.png)
![2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11188495.png)
![2-(4-benzylpiperidin-1-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11188500.png)
![N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B11188501.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B11188507.png)
![N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B11188513.png)
![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11188514.png)
